Cas no 1361713-01-0 (2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl)

2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl
-
- Inchi: 1S/C14H9Cl2F3O/c1-20-13-6-8(14(17,18)19)2-4-10(13)11-7-9(15)3-5-12(11)16/h2-7H,1H3
- InChI Key: FCICSCNMUAQLCO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1C=CC(C(F)(F)F)=CC=1OC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 324
- Topological Polar Surface Area: 9.2
- XLogP3: 5.7
2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011008115-1g |
2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl |
1361713-01-0 | 97% | 1g |
1,490.00 USD | 2021-07-05 | |
Alichem | A011008115-250mg |
2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl |
1361713-01-0 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
Alichem | A011008115-500mg |
2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl |
1361713-01-0 | 97% | 500mg |
782.40 USD | 2021-07-05 |
2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl Related Literature
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
Additional information on 2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl
Recent Advances in the Study of 2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl (CAS: 1361713-01-0)
The compound 2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl (CAS: 1361713-01-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This biphenyl derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The researchers employed a palladium-catalyzed cross-coupling reaction, which proved to be both cost-effective and environmentally friendly. This advancement is expected to facilitate further preclinical and clinical studies.
Pharmacological evaluations have revealed that 2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl exhibits potent anti-inflammatory and anticancer activities. In vitro studies using human cancer cell lines showed significant inhibition of cell proliferation, particularly in breast and lung cancer models. The compound's mechanism of action appears to involve the modulation of key signaling pathways, including the NF-κB and MAPK pathways. These findings were corroborated by a recent study in the European Journal of Pharmacology (2024), which highlighted the compound's potential as a multi-targeted therapeutic agent.
In addition to its anticancer properties, 2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl has also been investigated for its neuroprotective effects. A preclinical study published in Neuropharmacology (2023) demonstrated that the compound could attenuate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized both in vitro and in vivo models, providing robust evidence for its therapeutic efficacy.
Despite these promising findings, challenges remain in the development of 2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl as a drug candidate. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. Recent research has begun to explore structural modifications and formulation strategies to overcome these limitations. For instance, a study in the Journal of Pharmaceutical Sciences (2024) investigated the use of nanoparticle-based delivery systems to enhance the compound's solubility and target specificity.
In conclusion, 2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl (CAS: 1361713-01-0) represents a promising candidate for further drug development. Its diverse pharmacological activities and the recent advancements in its synthesis and formulation underscore its potential in addressing unmet medical needs. Future research should focus on optimizing its pharmacokinetic properties and conducting rigorous clinical trials to validate its safety and efficacy in humans.
1361713-01-0 (2,5-Dichloro-2'-methoxy-4'-trifluoromethyl-biphenyl) Related Products
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 152840-81-8(Valine-1-13C (9CI))
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)



